molecular formula C8H3Br2FO2 B12836395 2,5-Dibromo-6-fluorobenzo[B]furan-3(2H)-one

2,5-Dibromo-6-fluorobenzo[B]furan-3(2H)-one

Katalognummer: B12836395
Molekulargewicht: 309.91 g/mol
InChI-Schlüssel: HEEQRFZSSWMGRV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-Dibromo-6-fluorobenzo[B]furan-3(2H)-one is a synthetic organic compound belonging to the class of benzofurans. Benzofurans are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science. This compound, characterized by the presence of bromine and fluorine atoms, exhibits unique chemical properties that make it valuable for research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromo-6-fluorobenzo[B]furan-3(2H)-one typically involves the bromination and fluorination of benzo[B]furan derivatives. One common method includes the bromination of 6-fluorobenzo[B]furan-3(2H)-one using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 5 positions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Analyse Chemischer Reaktionen

Types of Reactions: 2,5-Dibromo-6-fluorobenzo[B]furan-3(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution with amines can produce aminated derivatives .

Wissenschaftliche Forschungsanwendungen

2,5-Dibromo-6-fluorobenzo[B]furan-3(2H)-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2,5-Dibromo-6-fluorobenzo[B]furan-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking substrate access . The pathways involved in its action depend on the specific biological context and target molecules.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2,5-Dibromo-6-fluorobenzo[B]furan-3(2H)-one is unique due to its specific substitution pattern and the presence of both bromine and fluorine atoms on a benzofuran scaffold. This combination imparts distinct chemical reactivity and biological activity, making it valuable for specialized applications in research and industry .

Eigenschaften

Molekularformel

C8H3Br2FO2

Molekulargewicht

309.91 g/mol

IUPAC-Name

2,5-dibromo-6-fluoro-1-benzofuran-3-one

InChI

InChI=1S/C8H3Br2FO2/c9-4-1-3-6(2-5(4)11)13-8(10)7(3)12/h1-2,8H

InChI-Schlüssel

HEEQRFZSSWMGRV-UHFFFAOYSA-N

Kanonische SMILES

C1=C2C(=CC(=C1Br)F)OC(C2=O)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.